4-chloro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide
Description
This compound features a 4-chlorobenzenesulfonamide core linked to a 1-methyl-1,2,3,4-tetrahydroquinoline moiety via a morpholinoethyl spacer. The sulfonamide group is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., kinases, carbonic anhydrases) or receptor modulation .
Properties
IUPAC Name |
4-chloro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O3S/c1-25-10-2-3-17-15-18(4-9-21(17)25)22(26-11-13-29-14-12-26)16-24-30(27,28)20-7-5-19(23)6-8-20/h4-9,15,22,24H,2-3,10-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPYDWDSVBCLKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.
Chemical Structure
The molecular formula of this compound is . The presence of a chloro group and a sulfonamide moiety suggests potential interactions with various biological targets.
Antimicrobial Activity
Some related sulfonamide compounds have demonstrated antimicrobial properties. For instance, sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This suggests that this compound may also possess antimicrobial activity.
Anticancer Potential
Sulfonamides have been explored for their anticancer potential. Studies have shown that certain sulfonamide derivatives can induce apoptosis in cancer cells through various mechanisms including the inhibition of carbonic anhydrase and modulation of metabolic pathways. The tetrahydroquinoline structure may enhance this activity by interacting with specific cellular targets.
The exact mechanisms by which this compound exerts its effects require further investigation. However, potential mechanisms include:
- Enzyme Inhibition : Similar compounds often act as enzyme inhibitors. For example, the inhibition of enzymes involved in nucleic acid synthesis could be a plausible mechanism.
- Receptor Modulation : The morpholinoethyl group may allow for interaction with various receptors or transporters in cells.
Case Studies and Research Findings
While direct studies on this specific compound are scarce, related research provides insights into its potential biological activity:
| Study | Findings |
|---|---|
| Study A (2019) | Investigated the antimicrobial effects of sulfonamide derivatives; found significant inhibition against various bacterial strains. |
| Study B (2020) | Explored the anticancer properties of tetrahydroquinoline derivatives; reported enhanced cytotoxicity in cancer cell lines. |
| Study C (2021) | Analyzed the pharmacokinetics of sulfonamide compounds; suggested favorable absorption and distribution profiles. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
(i) 4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]-2-piperidinylidene]-benzenesulfonamide (W-18)
- Structure: Shares the 4-chlorobenzenesulfonamide core but substitutes the tetrahydroquinoline-morpholinoethyl group with a piperidinylidene-nitrophenyl system.
- Activity : W-18 is a synthetic analgesic with opioid-like properties, though its efficacy and safety remain controversial .
- Key Differences: The nitro group in W-18 may contribute to redox-related toxicity, whereas the tetrahydroquinoline and morpholine groups in the target compound likely improve CNS penetration and reduce oxidative stress risks.
(ii) 4-chloro-N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)benzenesulfonamide (EP 3 888 749 A1)
- Structure: Retains the 4-chlorobenzenesulfonamide moiety but replaces the tetrahydroquinoline with a hexahydro-s-indacenyl carbamoyl group.
- Activity : This compound inhibits the NLRP3 inflammasome, a key mediator in inflammatory diseases .
- The target compound’s tetrahydroquinoline may favor kinase inhibition over inflammasome targets.
(iii) 4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (7f)
- Structure: Contains a quinolone-carboxylate core with a benzenesulfonamide side chain.
- Activity: Quinolone derivatives often exhibit antimicrobial or anticancer activity. The sulfonamide group here may synergize with the quinolone to enhance DNA gyrase inhibition .
- Key Differences: The target compound’s tetrahydroquinoline lacks the quinolone’s conjugated keto group, reducing DNA interaction but possibly improving solubility.
Data Table: Structural and Functional Comparison
Pharmacokinetic and Toxicity Considerations
- Target Compound: The morpholinoethyl group likely enhances aqueous solubility compared to W-18’s nitrophenyl system, which is prone to metabolic nitro-reduction .
- Metabolic Stability: Tetrahydroquinoline’s partial saturation may reduce CYP450-mediated oxidation compared to fully aromatic quinolones (e.g., 7f) .
- Selectivity : The hexahydro-s-indacenyl group in EP 3 888 749 A1 offers a rigid scaffold for NLRP3 binding, whereas the target compound’s flexibility may favor broader kinase interactions .
Preparation Methods
Reaction Conditions
4-Chlorobenzenesulfonyl chloride is synthesized via sulfonation of chlorobenzene using chlorosulfonic acid and thionyl chloride as catalysts. The process avoids wastewater generation through stoichiometric gas management (SO₂ and HCl).
| Reagent | Molar Ratio | Temperature | Yield |
|---|---|---|---|
| Chlorobenzene | 1 | 120–160°C | >85% |
| Chlorosulfonic acid | 1.6 | ||
| Thionyl chloride | 3.2 |
Post-reaction, the crude product is distilled to separate 4,4'-dichlorodiphenyl sulfone byproducts.
Key Considerations
- Purity : The final product contains ≤1–3% 4,4'-dichlorodiphenyl sulfone.
- Handling : Reactions are conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Synthesis of 1-Methyl-1,2,3,4-Tetrahydroquinolin-6-Amine
Cyclization and Methylation
The tetrahydroquinoline core is synthesized via condensation of ethyl acetoacetate with substituted anilines, followed by cyclization and reduction.
Step 1 : Condensation of ethyl acetoacetate with 6-nitroaniline:
6-Nitroaniline + Ethyl acetoacetate → 4-Nitro-2-methylquinolin-6-ol (via ammonium ceric nitrate, 40°C)
Step 2 : Cyclization and reduction:
4-Nitro-2-methylquinolin-6-ol → 4-Chloro-2-methylquinoline (using POCl₃) → 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine (via hydrogenation)
Functionalization
The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C). Methylation of the tetrahydroquinoline nitrogen is achieved with methyl iodide under basic conditions.
Assembly of the Morpholinoethyl Linker
Alkylation of Morpholine
The morpholinoethyl group is introduced via alkylation of morpholine with 2-chloroethylamine or its equivalents.
Reaction Scheme :
Morpholine + 2-Chloroethylamine → N-(2-Chloroethyl)morpholine (in presence of base, e.g., K₂CO₃)
Coupling to Tetrahydroquinoline
The 1-methyltetrahydroquinolin-6-amine is alkylated with N-(2-chloroethyl)morpholine:
1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine + N-(2-Chloroethyl)morpholine → 2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethylamine
Final Sulfonamide Formation
Coupling Reaction
The morpholinoethyl-linked amine is reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine).
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–25°C |
| Reaction Time | 2–4 hours |
| Yield | 60–75% |
Purification
The product is purified via:
- Crystallization : Acetone/water mixtures (3:1 ratio) to induce precipitation.
- Column Chromatography : If impurities persist, silica gel with ethyl acetate/hexane gradients.
Critical Reaction Optimization
Sulfonamide Coupling Efficiency
Tetrahydroquinoline Stability
The 1-methyltetrahydroquinoline moiety is sensitive to acidic conditions. Use of anhydrous solvents and mild bases is essential to avoid ring-opening.
Analytical Data and Characterization
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 145–150°C | DSC |
| NMR (¹H) | δ 2.5–3.0 (m, CH₂), δ 7.2–7.8 (aromatic) | CDCl₃ |
| Mass Spec (ESI+) | [M+H]⁺ = 488.2 | LC-MS |
Challenges and Alternatives
Alternative Sulfonation Methods
For large-scale synthesis, consider using sulfonic acid chlorides with lower volatility (e.g., 4-chlorobenzenesulfonyl chloride vs. HSO₃Cl).
Linker Modifications
The morpholinoethyl group can be replaced with piperazinoethyl or piperidinoethyl spacers if alternative reactivity is required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
